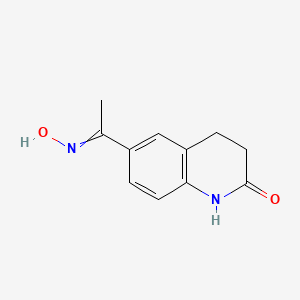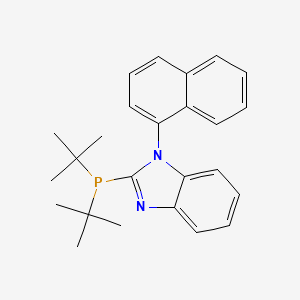
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is a complex organic compound that features a benzimidazole core substituted with a naphthyl group and a di-tert-butylphosphino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Addition of Di-tert-butylphosphino Group: This step might involve the use of a phosphine reagent under specific conditions to introduce the di-tert-butylphosphino group.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation, particularly at the phosphine group.
Reduction: Reduction reactions could target the benzimidazole core or the naphthyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties or as a drug delivery agent.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole would depend on its specific application. For example:
In Catalysis: It might act as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Biology: It could interact with specific proteins or nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Di-tert-butylphosphino)-1-phenylbenzimidazole
- 2-(Di-tert-butylphosphino)-1-(2-naphthyl)benzimidazole
- 2-(Di-tert-butylphosphino)-1-(1-anthracenyl)benzimidazole
Uniqueness
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is unique due to the specific combination of the naphthyl and di-tert-butylphosphino groups, which can impart distinct electronic and steric properties, making it suitable for specific applications in catalysis and material science.
Eigenschaften
Molekularformel |
C25H29N2P |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
ditert-butyl-(1-naphthalen-1-ylbenzimidazol-2-yl)phosphane |
InChI |
InChI=1S/C25H29N2P/c1-24(2,3)28(25(4,5)6)23-26-20-15-9-10-16-22(20)27(23)21-17-11-13-18-12-7-8-14-19(18)21/h7-17H,1-6H3 |
InChI-Schlüssel |
PHMWVAVVJYESGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=NC2=CC=CC=C2N1C3=CC=CC4=CC=CC=C43)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


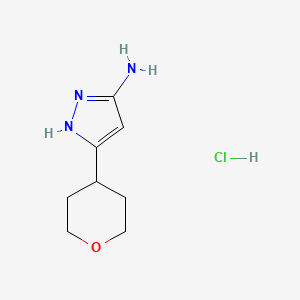

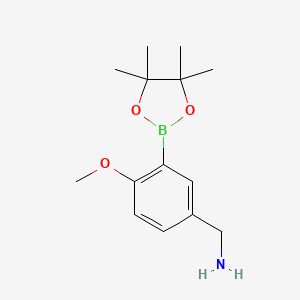
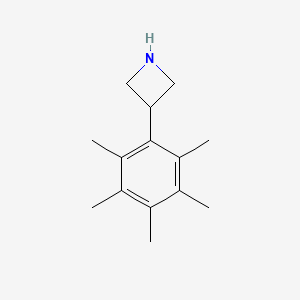





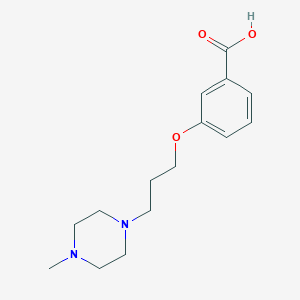
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)

![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
